1,6-Naphthyridin-3-amine
Overview
Description
1,6-Naphthyridin-3-amine is a nitrogen-containing heterocyclic compound . It is part of the naphthyridine family, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Synthesis Analysis
The synthesis of 1,6-Naphthyridin-3-amine and its derivatives has been a subject of interest in recent years . Various synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines . For instance, one study reported the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives by grinding ketones, malononitrile, and amines in a mortar at room temperature .Molecular Structure Analysis
The molecular structure of 1,6-Naphthyridin-3-amine is characterized by the presence of two fused pyridine rings, making it a naphthalene analog of pyridine with one nitrogen atom in each ring . The empirical formula is C8H7N3 .Chemical Reactions Analysis
1,6-Naphthyridin-3-amine and its derivatives have shown reactivity with various electrophilic or nucleophilic reagents . For example, one study reported the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids, producing monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, including 1,6-Naphthyridin-3-amine, have been found to have significant anticancer properties . They have been studied extensively for their effects on different cancer cell lines. The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Activity
1,6-Naphthyridines are also known for their anti-HIV (Human Immunodeficiency Virus) properties . This makes them a potential candidate for the development of new antiretroviral drugs.
Antimicrobial Activity
These compounds have shown antimicrobial activity, indicating their potential use in combating various bacterial and fungal infections .
Analgesic Properties
1,6-Naphthyridines have been found to possess analgesic properties . This suggests they could be used in the development of new pain relief medications.
Anti-inflammatory Activity
They also exhibit anti-inflammatory activity , which could make them useful in the treatment of conditions such as arthritis and other inflammatory diseases.
Antioxidant Activity
1,6-Naphthyridines have demonstrated antioxidant activity , which could potentially be harnessed in the treatment of diseases caused by oxidative stress.
Use in Diagnostics
Naphthyridines, including 1,6-Naphthyridin-3-amine, are widely used in diagnostics . They can be used in the development of diagnostic tools and techniques.
Photophysical Applications
Naphthyridines have also found use in photophysical applications . This includes their use in the development of new materials for optoelectronic devices.
Safety and Hazards
1,6-Naphthyridin-3-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
1,6-Naphthyridin-3-amine is a pharmacologically active compound with a variety of applications . It has been found to exhibit anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents . The compound’s interaction with its targets likely results in changes to cellular processes, leading to its various biological effects.
Biochemical Pathways
For instance, its anticancer activity suggests that it may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
The result of 1,6-Naphthyridin-3-amine’s action is likely dependent on the specific biological context in which it is used. For instance, in the context of its anticancer activity, it may result in the inhibition of cancer cell proliferation . .
properties
IUPAC Name |
1,6-naphthyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLRTLJUUIXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609474 | |
Record name | 1,6-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridin-3-amine | |
CAS RN |
53454-30-1 | |
Record name | 1,6-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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